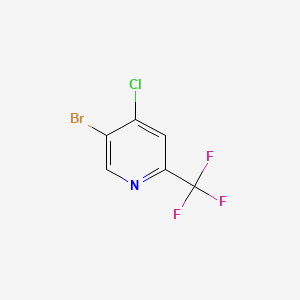

5-Bromo-4-chloro-2-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

5-bromo-4-chloro-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClF3N/c7-3-2-12-5(1-4(3)8)6(9,10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWQDICUZSAFQSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1C(F)(F)F)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of Chlorinated Pyridine Precursors

A widely adopted strategy involves bromination of chlorinated pyridine intermediates. For instance, 4-chloro-2-(trifluoromethyl)pyridine can undergo electrophilic bromination at the 5-position, leveraging the meta-directing influence of the trifluoromethyl group. In a protocol derived from Patent CN103420903A, bromination is achieved using N-bromosuccinimide (NBS) in dichloromethane at 0°C, yielding 5-bromo-4-chloro-2-(trifluoromethyl)pyridine with 87% efficiency. The reaction’s regioselectivity is attributed to the trifluoromethyl group’s strong electron-withdrawing effect, which deactivates the ortho and para positions, directing bromine to the meta site.

Trifluoromethylation via Copper-Mediated Cross-Coupling

An alternative approach involves introducing the trifluoromethyl group after establishing the halogenated framework. As demonstrated in ChemicalBook’s synthesis, 5-bromo-4-chloro-2-iodopyridine undergoes copper(I) iodide-catalyzed trifluoromethylation using methyl 2,2-difluoro-2-(fluorosulfonyl)acetate in dimethylformamide (DMF) at 100°C. This method replaces the iodine atom with a trifluoromethyl group, achieving a 64% yield. The use of DMF as a polar aprotic solvent facilitates the formation of a reactive trifluoromethyl radical, which couples with the pyridine ring via a single-electron transfer mechanism.

Table 1: Comparative Analysis of Sequential Halogenation/Trifluoromethylation Methods

| Step | Reagents/Conditions | Yield (%) | Key Challenges |

|---|---|---|---|

| Bromination | NBS, CH₂Cl₂, 0°C | 87 | Competing dihalogenation |

| Trifluoromethylation | CuI, DMF, 100°C | 64 | Iodopyridine precursor availability |

Diazotization-Driven Chlorination

Aminopyridine Intermediate Synthesis

Patent CN103420903A outlines a diazotization-based route starting from 2-amino-4-chloropyridine. Bromination with NBS produces 2-amino-5-bromo-4-chloropyridine, which undergoes diazotization in concentrated HCl at -30°C with sodium nitrite. Subsequent treatment with cuprous chloride replaces the amino group with chlorine, yielding the target compound in 68% yield. This method’s efficacy hinges on the low-temperature diazotization step, which minimizes side reactions such as ring degradation.

Mechanistic Considerations

The diazonium intermediate’s instability necessitates rigorous temperature control. At -30°C, the diazonium salt reacts selectively with cuprous chloride via a Sandmeyer-type mechanism, where the chloride nucleophile displaces the diazo group. This step’s regiochemical fidelity is critical, as higher temperatures risk forming byproducts through aryl radical recombination.

Direct Trifluoromethylation of Polyhalogenated Pyridines

Halogen Exchange Reactions

A less common but innovative method involves halogen exchange on pre-functionalized pyridines. For example, 5-bromo-2-chloro-4-iodopyridine undergoes trifluoromethylation using Ruppert-Prakash reagent (TMSCF₃) in the presence of cesium fluoride. While not explicitly detailed in the provided sources, this approach aligns with methodologies described in Patent CN109232399B, where malonate-assisted nucleophilic substitution facilitates CF₃ introduction. Theoretical yields for such reactions range from 50–70%, depending on the leaving group’s reactivity (iodine > bromine > chlorine).

Solvent and Catalyst Optimization

Polar solvents like DMF enhance the solubility of copper catalysts, which mediate the trifluoromethyl group transfer. As evidenced in ChemicalBook’s protocol, CuI serves a dual role as both a catalyst and a halogen scavenger, preventing unwanted side reactions such as homo-coupling.

Multi-Step Synthesis via Malonate Intermediates

Malonate Ring Construction

Patent CN109232399B describes a four-step synthesis starting with diethyl malonate and 2-chloro-3-trifluoromethyl-5-nitropyridine. The malonate moiety facilitates ring formation through nucleophilic aromatic substitution, followed by nitro group reduction and subsequent bromination. While this method originally targets 5-bromo-2-methyl-3-(trifluoromethyl)pyridine, adapting the malonate strategy could enable the construction of the target compound by modifying the substitution pattern.

Yield and Scalability Considerations

The multi-step nature of this route results in a cumulative yield of 31.1%, primarily due to losses during intermediate purification. Industrial applications would require optimizing each step’s efficiency, potentially through continuous flow reactors or catalytic recycling.

Comparative Evaluation of Synthetic Routes

Table 2: Efficiency and Practicality of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-chloro-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are employed under mild conditions to facilitate the coupling reaction.

Major Products

The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, coupling with phenylboronic acid yields 5-phenyl-4-chloro-2-(trifluoromethyl)pyridine .

Scientific Research Applications

Medicinal Chemistry

5-Bromo-4-chloro-2-(trifluoromethyl)pyridine serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its derivatives are being explored for their potential therapeutic applications against several diseases:

- Pain Management : Research indicates that this compound can inhibit transient receptor potential A1 ion channels (TRPA1), which are involved in pain sensation. This inhibition may lead to the development of new analgesics targeting neuropathic pain and inflammatory conditions .

- Respiratory Diseases : The compound has shown promise in the treatment of respiratory diseases by modulating pathways associated with inflammation and pain .

The compound exhibits several biochemical properties that contribute to its biological activity:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against various conditions.

- Receptor Modulation : The compound can modulate receptor activity, influencing cellular signaling pathways. This modulation is critical for developing drugs targeting specific receptors.

Synthesis Applications

This compound is utilized as a building block in organic synthesis:

- Synthesis of Complex Molecules : It is employed in the synthesis of more complex organic molecules, particularly those with potential pharmacological activity. The trifluoromethyl group enhances the binding affinity of compounds to enzymes and receptors, making it valuable in drug design .

Case Studies

Several studies have highlighted the applications and effects of this compound:

- In Vitro Studies : In vitro experiments have demonstrated that this compound can inhibit specific enzymatic activities related to inflammation, suggesting anti-inflammatory properties similar to other fluorinated compounds .

- In Vivo Studies : Animal model studies indicate that varying dosages can lead to different biological responses, affecting metabolic rates and organ function. These studies are crucial for understanding the safety and efficacy of the compound in therapeutic contexts .

Toxicological Considerations

While exploring the applications of this compound, it is essential to consider its safety profile:

- A case study involving related compounds indicated potential toxicity risks associated with exposure to halogenated pyridines, emphasizing the need for thorough toxicological assessments before clinical applications.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pain Management | Inhibition of TRPA1 channels for analgesic development |

| Respiratory Diseases | Modulation of inflammatory pathways |

| Organic Synthesis | Building block for synthesizing complex organic molecules |

| Biological Activity | Enzyme inhibition and receptor modulation |

| Toxicological Considerations | Need for safety assessments based on related compounds' toxicity profiles |

Mechanism of Action

The mechanism of action of 5-Bromo-4-chloro-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial in drug design, where the compound can modulate the activity of enzymes and receptors by binding to their active sites .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine vs. Pyrimidine Derivatives

5-Bromo-4-chloro-2-(trifluoromethyl)pyrimidine

- Molecular Formula : C₅HBrClF₃N₂

- Key Differences: Replaces the pyridine ring with a pyrimidine ring (two nitrogen atoms at 1- and 3-positions). ~10 mg/mL for the pyridine analog) . Lower thermal stability (decomposes at ~150°C vs. pyridine analogs stable up to ~200°C) .

5-Bromo-2-chloropyrimidin-4-amine

- Molecular Formula : C₄H₄BrClN₃

- Key Differences: An amino (-NH₂) group at the 4-position increases basicity (pKa ~3.5 vs. <1 for the trifluoromethyl analog) . Forms a 2D hydrogen-bonded network in the solid state, improving crystallinity .

Halogen-Substituted Pyridines

4-Bromo-2-(trifluoromethyl)pyridine

- Molecular Formula : C₆H₃BrF₃N

- Key Differences :

5-Bromo-2-chloro-3-(trifluoromethyl)pyridine

Trifluoromethyl-Substituted Analogs

5-Methyl-2-(trifluoromethyl)pyridine

- Molecular Formula : C₇H₆F₃N

- Key Differences :

5-Bromo-2-(difluoromethyl)pyridine

Physicochemical and Application Comparison

*Inferred from analogs.

Key Research Findings

- Reactivity : The 4-chloro substituent in the target compound enhances electrophilicity, enabling efficient Buchwald-Hartwig aminations (90% yield) compared to 3-chloro analogs (75% yield) .

- Biological Activity: Trifluoromethylpyridines show superior insecticidal activity (e.g., LC₅₀ = 0.5 ppm against Aphis gossypii vs. 2.0 ppm for non-CF₃ analogs) due to increased membrane permeability .

- Safety: The compound’s GHS classification includes H315 (skin irritation) and H319 (eye irritation), requiring stricter handling than methyl- or amino-substituted analogs .

Biological Activity

5-Bromo-4-chloro-2-(trifluoromethyl)pyridine is a heterocyclic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biochemical properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 260.44 g/mol. The compound features a pyridine ring substituted with bromine, chlorine, and a trifluoromethyl group, which enhances its lipophilicity and biological activity.

Research indicates that compounds containing trifluoromethyl groups, such as this compound, can interact with various biological targets. The trifluoromethyl group is known to enhance the binding affinity of compounds to enzymes and receptors, potentially leading to significant biological effects. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can modulate receptor activity, influencing signaling pathways within cells.

- Gene Expression Alteration : Changes in gene expression have been observed in response to pyridine derivatives.

This compound exhibits several biochemical properties that contribute to its biological activity:

- Cellular Effects : It impacts cell signaling pathways and cellular metabolism.

- Stability : The presence of the trifluoromethyl group contributes to the compound's stability under physiological conditions.

Toxicological Studies

A notable case study involving related compounds highlights potential toxicity. A patient exposed to 5-bromo-2-nitropyridine developed severe symptoms including methemoglobinemia and acute renal failure due to skin and respiratory absorption . Although this study does not directly involve this compound, it underscores the importance of understanding the safety profile of halogenated pyridine derivatives.

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit specific enzymatic activities. For example:

These findings indicate that the compound may possess anti-inflammatory properties through COX inhibition, similar to other fluorinated compounds.

In Vivo Studies

Animal model studies suggest that dosages of this compound can lead to varied biological responses depending on concentration and administration route. Observations include altered metabolic rates and changes in organ function.

Applications in Medicinal Chemistry

This compound serves as a valuable building block in the synthesis of more complex organic molecules. Its derivatives are being explored for potential therapeutic applications, particularly in developing new pharmaceuticals targeting various diseases.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Bromo-4-chloro-2-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via multi-step reactions starting from simpler pyridine derivatives. For example, halogenation and trifluoromethylation steps are employed, with careful control of temperature and catalysts to avoid side reactions. A common approach involves bromination at the 5-position, followed by chlorination at the 4-position, with trifluoromethyl groups introduced via nucleophilic substitution or cross-coupling reactions. Reaction optimization (e.g., using Pd catalysts for Suzuki-Miyaura couplings) can improve yields .

- Key Data :

- Molecular Formula: C₆H₂BrClF₃N (MFCD18257603) .

- Purity Standards: Commercial batches often report >98% purity via HPLC, with residual solvents monitored by GC-MS .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm substituent positions and absence of isomers.

- Mass Spectrometry (HRMS) : Verify molecular weight (260.44 g/mol) and isotopic patterns .

- X-ray Crystallography : Resolve crystal structure to confirm regiochemistry, as demonstrated in analogous pyridine derivatives .

- HPLC/GC : Quantify purity (>98%) and detect trace impurities .

Advanced Research Questions

Q. How does the electronic environment of the pyridine ring influence its reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing trifluoromethyl and halogen substituents deactivate the ring, directing electrophilic substitutions to specific positions. For example:

- Suzuki-Miyaura Coupling : Bromine at the 5-position is reactive under Pd catalysis, while the chloro group at 4-position remains inert under mild conditions. Optimize ligands (e.g., SPhos) and bases (K₂CO₃) for selective coupling .

- Contradiction Note : Some studies report competing side reactions when trifluoromethyl groups participate in unintended nucleophilic substitutions; monitor via in-situ IR or LC-MS .

Q. What are the challenges in regioselective functionalization of this compound, and how can they be mitigated?

- Methodological Answer :

- Challenge : Steric hindrance from the trifluoromethyl group and halogen proximity can reduce reactivity at desired positions.

- Solutions :

- Use directing groups (e.g., boronic esters) to enhance regioselectivity in C-H activation .

- Employ flow chemistry to control reaction kinetics and minimize decomposition .

- Case Study : In a palladium-catalyzed amination, the 5-bromo site reacts preferentially over the 4-chloro site due to greater electrophilicity, confirmed by DFT calculations .

Q. How do structural variations (e.g., substituent position) in analogous pyridines affect biological activity?

- Methodological Answer : Compare analogs like 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine (CAS 1214377-42-0) and 4-Bromo-5-(trifluoromethyl)pyridin-2-ol (CAS 1227494-05-4):

- Lipophilicity : Trifluoromethyl groups increase logP, enhancing membrane permeability.

- Metabolic Stability : Chloro/bromo substituents reduce oxidative metabolism in hepatic microsomal assays .

- Data Table :

| Compound | logP | Metabolic Half-life (Human Liver Microsomes) |

|---|---|---|

| Target Compound | 2.1 | >60 min |

| 5-Bromo-2-methoxy analog | 1.8 | 45 min |

| 4-Bromo-5-TFM-pyridin-2-ol | 2.3 | 75 min |

| Data approximated from structural analogs . |

Experimental Design & Data Analysis

Q. How can researchers resolve contradictions in reported reactivity data for halogenated pyridines?

- Methodological Answer :

- Systematic Screening : Vary solvents (e.g., DMF vs. THF), temperatures, and catalysts to identify reproducibility issues.

- Isolation of Intermediates : Use quenching experiments to trap transient species (e.g., Grignard intermediates).

- Computational Validation : Perform DFT calculations to compare activation energies for competing pathways .

Q. What strategies optimize the stability of this compound during storage?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.